molecular formula C8H4BrNO B580451 2-Bromo-5-formylbenzonitrile CAS No. 1228829-43-3

2-Bromo-5-formylbenzonitrile

Cat. No.: B580451
CAS No.: 1228829-43-3
M. Wt: 210.03
InChI Key: ISDAIUVVUFKSKP-UHFFFAOYSA-N
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Description

2-Bromo-5-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, featuring a bromine atom at the second position and a formyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 5-formylbenzonitrile using bromine or a brominating agent under controlled conditions. Another method includes the formylation of 2-bromobenzonitrile using formylating agents such as dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-formylbenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an opioid receptor antagonist.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-5-formylbenzonitrile involves its interaction with specific molecular targets. For example, as an opioid receptor antagonist, it binds to opioid receptors, preventing the activation of these receptors by endogenous or exogenous opioids. This interaction disrupts the signaling pathways mediated by opioid receptors, leading to the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

Comparison: 2-Bromo-5-formylbenzonitrile is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, enabling the synthesis of a wide range of complex molecules .

Properties

IUPAC Name

2-bromo-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDAIUVVUFKSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733844
Record name 2-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228829-43-3
Record name 2-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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